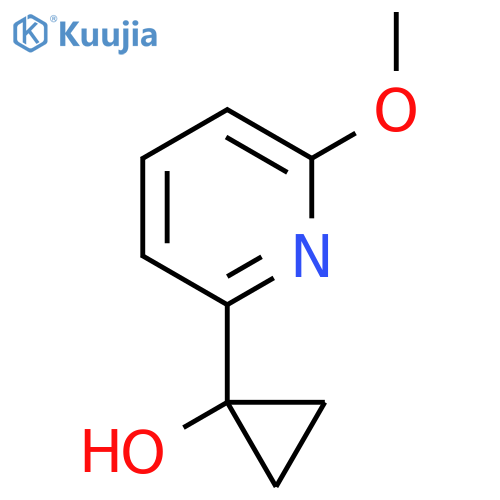Cas no 2229274-32-0 (1-(6-methoxypyridin-2-yl)cyclopropan-1-ol)

2229274-32-0 structure
商品名:1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(6-methoxypyridin-2-yl)cyclopropan-1-ol
- 2229274-32-0
- EN300-1811790
-
- インチ: 1S/C9H11NO2/c1-12-8-4-2-3-7(10-8)9(11)5-6-9/h2-4,11H,5-6H2,1H3
- InChIKey: RGBOJHSFKPMNGH-UHFFFAOYSA-N
- ほほえんだ: OC1(C2C=CC=C(N=2)OC)CC1
計算された属性
- せいみつぶんしりょう: 165.078978594g/mol
- どういたいしつりょう: 165.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 42.4Ų
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1811790-0.25g |
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol |
2229274-32-0 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1811790-2.5g |
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol |
2229274-32-0 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1811790-0.1g |
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol |
2229274-32-0 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1811790-10g |
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol |
2229274-32-0 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1811790-10.0g |
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol |
2229274-32-0 | 10g |
$5037.0 | 2023-05-23 | ||
| Enamine | EN300-1811790-0.5g |
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol |
2229274-32-0 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1811790-1.0g |
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol |
2229274-32-0 | 1g |
$1172.0 | 2023-05-23 | ||
| Enamine | EN300-1811790-5g |
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol |
2229274-32-0 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1811790-0.05g |
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol |
2229274-32-0 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1811790-5.0g |
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol |
2229274-32-0 | 5g |
$3396.0 | 2023-05-23 |
1-(6-methoxypyridin-2-yl)cyclopropan-1-ol 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
2229274-32-0 (1-(6-methoxypyridin-2-yl)cyclopropan-1-ol) 関連製品
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
